molecular formula C18H15N3OS2 B2510234 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865544-63-4

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2510234
CAS RN: 865544-63-4
M. Wt: 353.46
InChI Key: JCNHILLVTIIDAQ-CZIZESTLSA-N
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Description

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR, or computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis and Heterocyclic Synthesis

Microwave-assisted synthesis has been utilized in the preparation of novel heterocyclic compounds, such as pyrido[3,2-f][1,4]thiazepines, which demonstrates the potential for efficient synthesis methods for complex molecules. This approach offers better yields in shorter times compared to traditional methods, suggesting that microwave-assisted synthesis could be applicable for preparing derivatives of "(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide" for research purposes (Faty, Youssef, & Youssef, 2011).

Antibacterial Agents

Research on benzothiazolyl substituted pyrazol-5-ones has shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This highlights the potential of benzothiazole derivatives as promising antibacterial agents. The application of such derivatives in medicinal chemistry could be explored for the compound , given its structural features (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, with anti-inflammatory and analgesic activities, showcases the potential for benzothiazole derivatives in developing new therapeutic agents. The study emphasizes the importance of exploring the biological activities of such compounds, which could extend to "(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide" (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Evaluation

The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown notable anticancer activities against various cancer cell lines. This suggests that compounds with similar structural motifs could be valuable in cancer research, potentially including "(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide" for anticancer evaluations (Ravinaik et al., 2021).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It’s important to note that all chemicals should be handled with appropriate safety precautions .

Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound .

properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-3-21-14-7-4-11(2)8-16(14)24-18(21)20-17(22)12-5-6-13-15(9-12)23-10-19-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNHILLVTIIDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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